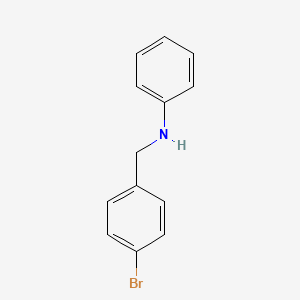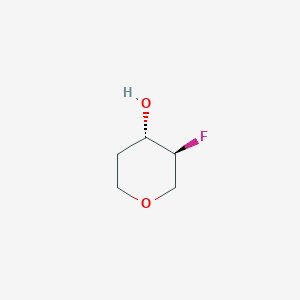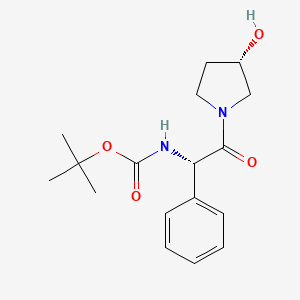
t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate
Übersicht
Beschreibung
T-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate is a compound that is used in the synthesis of various organic compounds. It is used in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butanesulfinamide in the formation of N-heterocycles via sulfinimines . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tert-butyl group, which is known for its unique reactivity pattern due to its crowded nature . The tert-butyl carbamate becomes protonated during reactions, leading to the formation of a carbamic acid .Chemical Reactions Analysis
The tert-butyl group in this compound is known for its unique reactivity pattern. It is used in chemical transformations and has implications in biosynthetic and biodegradation pathways . The compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles .Physical And Chemical Properties Analysis
The compound is a white to pale yellow or pale pink crystalline powder. It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . It has a melting point of 105-110°C .Wirkmechanismus
Target of Action
The primary target of t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate, also known as a tert-butyl carbamate or N-Boc derivative, is typically an amine group in organic compounds . The compound acts as a protecting group for the amine, preventing it from reacting during certain chemical transformations .
Mode of Action
The compound interacts with its targets through a process known as Boc protection. In this process, the N-Boc derivative forms a carbamate linkage with the amine group, effectively protecting it from further reactions . This protection can be removed when necessary through a process known as deprotection .
Biochemical Pathways
The use of N-Boc derivatives like this compound is common in the synthesis of complex organic compounds, including pharmaceuticals . The protection and deprotection of amines play a crucial role in the synthesis of these compounds, affecting various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the specific compound it is protecting. The compound itself is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This solubility profile can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the successful protection of amine groups during chemical transformations . This allows for the synthesis of complex organic compounds without unwanted side reactions. The compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s deprotection process can be carried out under solvent-free conditions using near-stoichiometric amounts of hydrogen chloride gas . This method shows high tolerance towards acid-sensitive functional groups and provides an efficient, scalable, and sustainable method for the deprotection of the N-Boc group .
Vorteile Und Einschränkungen Für Laborexperimente
T-butylcarbamate has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively small molecule, which makes it easy to handle and manipulate in the laboratory. Another advantage is that it is relatively inexpensive, which makes it an attractive option for researchers on a budget. However, one limitation is that it can be toxic if not handled properly.
Zukünftige Richtungen
There are a number of potential future directions for the use of t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamatemate. One potential direction is the development of new drugs that use t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamatemate as a starting material. Another potential direction is the use of t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamatemate as a tool for studying the structure and function of proteins. Finally, t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamatemate could be used in the development of new polymers and surfactants.
Synthesemethoden
T-butylcarbamate can be synthesized through a variety of methods, including the reaction of t-butyl alcohol with an amine, such as pyrrolidine, in the presence of an acid catalyst. The reaction of t-butyl alcohol with an amine is known as a Mannich reaction. This reaction produces a t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamatemate as a product.
Wissenschaftliche Forschungsanwendungen
T-butylcarbamate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of drugs, including anti-cancer drugs, antifungal drugs, and antiviral drugs. It has also been used in the synthesis of other compounds, such as peptides and proteins. In addition, t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamatemate has been used in the synthesis of a variety of other compounds, such as polymers, surfactants, and dyes.
Biochemische Analyse
Biochemical Properties
t-Butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting their activity. For instance, it is known to be involved in the palladium-catalyzed synthesis of N-Boc-protected anilines . This interaction is essential for the formation of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . The nature of these interactions often involves the formation of covalent bonds, leading to the stabilization or destabilization of the enzyme-substrate complex.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves several intricate processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions. These metabolic processes are essential for the compound’s bioavailability and activity within the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported through specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . This localization can affect its activity, as it may interact with different biomolecules depending on its subcellular environment.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14(12-7-5-4-6-8-12)15(21)19-10-9-13(20)11-19/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,22)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMHJZJTYWEJEL-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)N2CC[C@@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



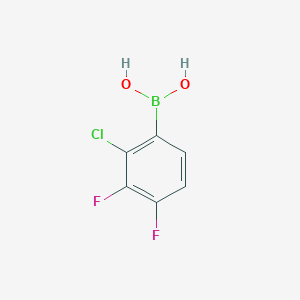

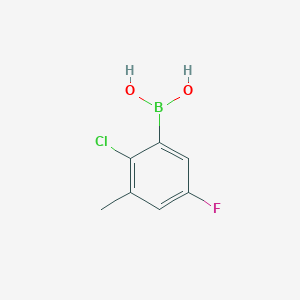
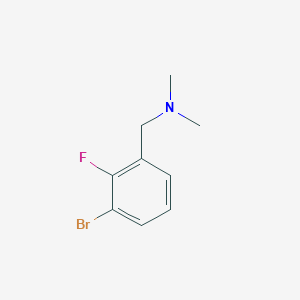
![t-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)

![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1-phenylpropan-2-amine, 97%](/img/structure/B6307973.png)
![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)
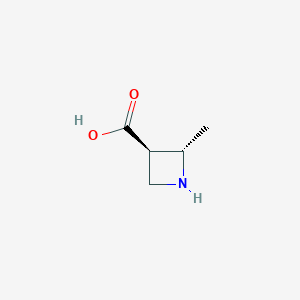
![t-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)

![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)
